molecular formula C₂₁H₃₆O₃ B1146282 (3β,5β)-Pregnane-3,20,21-triol CAS No. 65310-34-1

(3β,5β)-Pregnane-3,20,21-triol

Cat. No.: B1146282
CAS No.: 65310-34-1
M. Wt: 336.51
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Description

(3β,5β)-Pregnane-3,20,21-triol (CAS Number: 65310-34-1) is a endogenous steroid metabolite of interest in biochemical and pharmacological research . With the molecular formula C21H36O3, it belongs to the class of 5β-dihydrosteroids . These compounds are characterized by a cis-configuration of the A and B rings, which introduces a distinct 90° bend into the typically planar steroid structure. This structural feature is critical as it confers unique biological properties and influences how the steroid interacts with various biological targets . 5β-Dihydrosteroids, such as this triol, are formed from Δ4-3-ketosteroids by the action of the enzyme steroid 5β-reductase (AKR1D1) . A key area of research for 5β-pregnane steroids is their activity as neuroactive steroids. They have been shown to modulate key neurotransmitter receptors in the central nervous system, including the GABAA receptor and NMDA receptor, and can influence low-voltage-activated calcium channels . This mechanism underscores their research potential in neuroscience. Furthermore, as a reduced metabolite of pregnane hormones, this compound is relevant for studies investigating steroid hormone metabolism, catabolic pathways, and metabolic regulation . This product is provided for Research Use Only (RUO). It is strictly intended for laboratory research applications and is not approved for diagnostic, therapeutic, or any human use.

Properties

CAS No.

65310-34-1

Molecular Formula

C₂₁H₃₆O₃

Molecular Weight

336.51

Synonyms

3β,20,21-Trihydroxy-5β-pregnane

Origin of Product

United States

Biosynthetic Pathways and Precursors of 3β,5β Pregnane 3,20,21 Triol

Cholesterol as the Foundational Precursor in Steroidogenesis

All steroid hormones in mammals, including (3β,5β)-Pregnane-3,20,21-triol, trace their origin to cholesterol. mdpi.com The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone (B344588). nih.govcapes.gov.br This process occurs within the mitochondria of steroidogenic cells and is catalyzed by the cytochrome P450 side-chain cleavage enzyme, CYP11A1. nih.govnih.gov The reaction involves a three-step oxidation of cholesterol to yield pregnenolone and isocaproaldehyde. wikipedia.org The transport of cholesterol into the mitochondria is a critical regulatory step in this process. capes.gov.brresearchgate.net

Precursor Molecules and Intermediates in Pregnane (B1235032) Triol Formation

Following the synthesis of pregnenolone, a series of enzymatic modifications leads to the formation of various steroid hormones and their metabolites.

Role of Progesterone (B1679170) and 17α-Hydroxyprogesterone in Downstream Biosynthesis

Pregnenolone is converted to progesterone by the action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). wikipedia.org Progesterone is a crucial branch-point intermediate in steroidogenesis, serving as a precursor for mineralocorticoids, glucocorticoids, and androgens. mdpi.comnih.gov

For the biosynthesis of this compound, progesterone undergoes hydroxylation at the 17α position to form 17α-hydroxyprogesterone. frontiersin.orgwikipedia.orgresearchgate.net This reaction is catalyzed by the enzyme 17α-hydroxylase, a member of the cytochrome P450 family (CYP17A1). wikipedia.orgresearchgate.net 17α-hydroxyprogesterone is a key precursor for the synthesis of cortisol and androgens, and its metabolites, including pregnanetriol (B129160), are important diagnostic markers for certain enzymatic deficiencies. ucl.ac.uksteraloids.comtaylorandfrancis.com

The subsequent step towards this compound involves the 21-hydroxylation of 17α-hydroxyprogesterone to form 11-deoxycortisol (also known as cortexolone). nih.govresearchgate.netwikipedia.org This reaction is catalyzed by steroid 21-hydroxylase (CYP21A2), another cytochrome P450 enzyme located in the endoplasmic reticulum. nih.govmedlineplus.gov Deficiencies in this enzyme lead to the accumulation of 17α-hydroxyprogesterone and its metabolites. medlineplus.govwikipedia.org

Enzymatic Systems Governing this compound Biosynthesis

The final steps in the formation of this compound from 11-deoxycortisol involve a series of reduction reactions catalyzed by specific enzymes that determine the stereochemistry of the final product.

Involvement of Cytochrome P450 Enzymes (CYPs) in Hydroxylation Steps

As detailed above, cytochrome P450 enzymes are critical for the initial hydroxylation steps that shape the precursor molecules for pregnane triol synthesis. Key CYPs in this pathway include:

CYP11A1 (Cholesterol side-chain cleavage enzyme): Initiates steroidogenesis by converting cholesterol to pregnenolone. nih.govnih.gov

CYP17A1 (17α-hydroxylase/17,20-lyase): Catalyzes the formation of 17α-hydroxyprogesterone from progesterone. wikipedia.orgresearchgate.netnih.gov

CYP21A2 (Steroid 21-hydroxylase): Converts 17α-hydroxyprogesterone to 11-deoxycortisol. nih.govmedlineplus.gov

The coordinated action of these enzymes ensures the availability of the necessary precursors for the final reduction steps.

Contribution of Hydroxysteroid Dehydrogenases (HSDs) to Stereospecific Reductions

Hydroxysteroid dehydrogenases (HSDs) are a large family of enzymes that catalyze the interconversion of keto and hydroxyl groups on the steroid nucleus. nih.gov They play a crucial role in determining the biological activity of steroids and are responsible for the stereospecific reduction of the keto groups at positions 3 and 20 in the final stages of this compound synthesis.

The reduction of the 3-keto group of 5β-dihydro-11-deoxycortisol to a 3β-hydroxyl group is carried out by a specific 3β-hydroxysteroid dehydrogenase. wikipedia.org Similarly, the reduction of the 20-keto group to a 20-hydroxyl group is catalyzed by a 20-hydroxysteroid dehydrogenase. nih.gov The stereospecificity of these enzymes is critical in producing the specific 3β and 20-hydroxyl configurations of the final triol. mdpi.comnih.gov

Stereochemical Determinants of Pregnane Ring A Reduction (e.g., 5β-Reductase Activity)

The characteristic "bent" shape of the A/B ring junction in this compound is a result of the action of the enzyme Δ4-3-ketosteroid 5β-reductase (AKR1D1). wikipedia.orgnih.gov This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 in the A ring of precursor steroids like 11-deoxycortisol, specifically adding a hydrogen atom to the β-face of the molecule. wikipedia.orgnih.gov This creates the cis-ring junction characteristic of 5β-pregnane steroids. nih.gov In humans, AKR1D1 is the sole enzyme responsible for this 5β-reduction of steroid hormones. wikipedia.orgnih.gov The subsequent reduction of the 3-keto group by a 3β-hydroxysteroid dehydrogenase then yields the final 3β,5β-stereochemistry.

The biosynthetic pathway of this compound is a multi-step process involving a precise sequence of hydroxylation and stereospecific reduction reactions. The table below summarizes the key enzymes and their functions in this pathway.

EnzymeAbbreviationFunction
Cytochrome P450 side-chain cleavageCYP11A1Converts cholesterol to pregnenolone.
3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase3β-HSDConverts pregnenolone to progesterone.
17α-hydroxylase/17,20-lyaseCYP17A1Converts progesterone to 17α-hydroxyprogesterone.
Steroid 21-hydroxylaseCYP21A2Converts 17α-hydroxyprogesterone to 11-deoxycortisol.
Δ4-3-ketosteroid 5β-reductaseAKR1D1Reduces the A ring of 11-deoxycortisol to create the 5β-pregnane structure.
3β-hydroxysteroid dehydrogenase3β-HSDReduces the 3-keto group to a 3β-hydroxyl group.
20-hydroxysteroid dehydrogenase20-HSDReduces the 20-keto group to a 20-hydroxyl group.

Metabolic Transformations and Catabolism of 3β,5β Pregnane 3,20,21 Triol

Phase I Metabolism of Pregnane (B1235032) Triols: Further Hydroxylations and Oxidations

Phase I metabolism of steroids primarily involves oxidation, reduction, and hydrolysis, catalyzed largely by the cytochrome P450 (CYP450) enzyme superfamily. fiveable.melongdom.org These reactions modify the steroid nucleus, preparing it for subsequent conjugation. For pregnane triols, further hydroxylation is a key Phase I transformation.

Research on related pregnane derivatives provides insight into these pathways. For instance, studies in pregnant women have shown that the 3-sulfate of 5α-pregnane-3α,20α-diol can be hydroxylated at the C-21 position to yield 5α-pregnane-3α,20α,21-triol 3-sulfate. nih.gov This demonstrates that hydroxylation can occur even after an initial conjugation event. Other oxidative modifications observed in related steroids include 16α-hydroxylation and 6-oxygenation, suggesting that the pregnane nucleus of (3β,5β)-Pregnane-3,20,21-triol could be a substrate for various CYP450 enzymes, leading to the formation of more polar, polyhydroxylated metabolites. nih.govnih.govwikipedia.org

Reaction TypeEnzyme FamilySubstrate ExampleProduct ExampleSignificance
C-21 HydroxylationCytochrome P4505α-pregnane-3α,20α-diol 3-sulfate5α-pregnane-3α,20α,21-triol 3-sulfate nih.govIntroduces a new hydroxyl group, increasing polarity.
16α-HydroxylationCytochrome P4505α-pregnane derivatives nih.gov16α-hydroxylated pregnane sulfates nih.govA common oxidative pathway for steroids.
6-OxygenationCytochrome P4505β-pregnane-3α,17α,20α-triol nih.gov6-oxygenated metabolites nih.govAnother route for increasing steroid hydrophilicity.

Phase II Metabolism: Conjugation Pathways of Pregnane Triols in Research Models

Phase II reactions, also known as conjugation reactions, are the principal mechanisms for detoxifying and preparing steroids for elimination. researchgate.net These pathways involve the covalent attachment of highly polar endogenous molecules to the steroid, which drastically increases its water solubility and facilitates its removal via urine or bile. nih.govuomus.edu.iq

Glucuronidation and sulfation are the most common Phase II conjugation pathways for steroid hormones and their metabolites. nih.govwikipedia.org The liver is the primary site for these reactions. nih.gov Steroids like pregnanediols and pregnanolones are extensively conjugated to glucuronide and sulfate (B86663) metabolites before excretion. nih.gov

Evidence from human studies confirms that pregnanetriols follow these pathways. Analysis of urine from pregnant women has identified various pregnanetriol (B129160) metabolites that require enzymatic hydrolysis with β-glucuronidase or chemical solvolysis to break the conjugate bond, indicating they are excreted as glucuronides and sulfates. oup.comnih.gov Furthermore, studies have identified pregnanetriols that are doubly conjugated with both an acidic group (glucuronic or sulfuric acid) and another sugar moiety. nih.gov In some metabolic routes, disulfated pregnane derivatives, such as 5α-Pregnane-3α,20α-diol disulfate, represent a final metabolic end product, highlighting the importance of sulfation in steroid elimination. nih.govbham.ac.uk

Conjugation PathwayEnzyme FamilyEndogenous DonorFinding in Research Models
GlucuronidationUDP-glucuronosyltransferases (UGTs)UDP-glucuronic acidPregnanetriols are found in urine as glucuronide conjugates, requiring β-glucuronidase for analysis. oup.comnih.gov
SulfationSulfotransferases (SULTs)PAPS (3'-phosphoadenosine-5'-phosphosulfate)Pregnanetriols are excreted as sulfate conjugates; disulfates of related pregnanes are major end products. nih.govnih.gov

Beyond glucuronidation, conjugation with other sugar moieties represents another pathway for the metabolism of pregnane derivatives. Specifically, conjugation with N-acetylglucosamine (GlcNAc) has been identified as a quantitatively significant metabolic route for progesterone (B1679170) metabolites during human pregnancy. nih.gov

Research has revealed the existence of a series of pregnanediols and pregnanetriols that are doubly conjugated with both GlcNAc and either glucuronic or sulfuric acid. nih.gov In one study analyzing urine from pregnant women, 5α-Pregnane-3α,20α,21-triol was identified as a double conjugate with sulfate and GlcNAc. nih.gov Positional analysis determined that the sulfate or glucuronic acid moiety was typically located at the C-3 position, while the N-acetylglucosamine was attached at the C-20 position. nih.gov This pathway is catalyzed by UDP-glycosyltransferases (UGTs), with specific enzymes like UGT3A1 known to be active in the N-acetylglucosaminidation of steroids and bile acids. researchgate.net

Malonylation of 21-hydroxypregnanes is a specialized conjugation pathway that, unlike the previously mentioned routes, is not associated with catabolism and excretion in animals. Instead, it serves as a crucial biosynthetic step in the formation of cardenolides in certain plants, such as the foxglove (Digitalis lanata). nih.govnih.gov

This reaction involves the transfer of a malonyl group from malonyl-coenzyme A to the 21-hydroxyl group of a pregnane precursor. nih.gov The enzyme responsible is malonyl-coenzyme A: 21-hydroxypregnane 21-O-malonyltransferase, which is a member of the BAHD family of acyltransferases. nih.govresearchgate.net Studies using recombinant enzymes from both Arabidopsis thaliana and Digitalis lanata have demonstrated their ability to malonylate various 21-hydroxypregnanes, confirming the role of this reaction in the biosynthesis of medicinally important cardiac glycosides. nih.gov

EnzymeOrganismSubstrate ClassFunction
21-hydroxypregnane 21-O-malonyltransferase (BAHD-type)Digitalis lanata nih.govresearchgate.net21-hydroxypregnanesBiosynthesis of cardenolides. nih.gov
Phenolic glucoside malonyltransferases (AtPMaT1, AtPMaT2)Arabidopsis thaliana nih.gov21-hydroxypregnanes (in vitro)Demonstrates substrate promiscuity of BAHD acyltransferases. nih.gov

Enzyme-Mediated Inactivation and Excretion Mechanisms of Pregnane Triols in Experimental Systems

The metabolic transformations detailed in Phase I and Phase II serve to inactivate this compound and prepare it for efficient removal from the body. The initial compound is itself an inactive metabolite of progesterone. rupahealth.com The addition of further hydroxyl groups in Phase I and, more significantly, the conjugation with highly polar molecules like glucuronic acid, sulfate, and N-acetylglucosamine in Phase II, convert the lipophilic steroid into a water-soluble conjugate. nih.govhmdb.ca

This marked increase in hydrophilicity is the critical factor that facilitates its elimination. The conjugated metabolites are readily transported in the blood and filtered by the kidneys for excretion in the urine. nih.govrupahealth.com The presence of conjugated pregnanetriols, such as 5β-pregnane-3α,20α,21-triol, has been directly confirmed in the urine of pregnant women, providing clear evidence of this excretion pathway in a physiological context. nih.gov The glucuronide and sulfate conjugates of progesterone metabolites are eliminated mainly by the kidneys, though some may be excreted in the bile and undergo enterohepatic recycling. nih.gov

Biological Roles and Mechanistic Implications of 3β,5β Pregnane 3,20,21 Triol in Research Models

Role as an Endogenous Metabolite in Steroidogenic Pathways

(3β,5β)-Pregnane-3,20,21-triol is recognized as an endogenous metabolite within the complex network of steroid hormone synthesis and metabolism. Steroidogenesis is a highly regulated process that involves a cascade of enzymatic reactions, leading to the production of a wide array of steroid hormones from cholesterol. The specific metabolic pathway leading to this compound is not as extensively characterized as those for major steroid hormones like cortisol or progesterone (B1679170). However, its structure suggests its origin from C21 steroid precursors.

The formation of pregnanetriols is often associated with the metabolism of progesterone and 17α-hydroxyprogesterone. In conditions such as 21-hydroxylase deficiency, a form of congenital adrenal hyperplasia, the precursors 17α-hydroxyprogesterone and progesterone accumulate and are shunted into alternative metabolic pathways. This leads to an increased production of various pregnane (B1235032) derivatives, including pregnanetriols. The biosynthesis of this compound likely involves the action of reductases and hydroxysteroid dehydrogenases that act on these accumulated precursors.

The "5β" configuration of the pregnane backbone indicates the action of 5β-reductase on a Δ4-unsaturated precursor, such as 21-hydroxyprogesterone. Subsequent reduction of the 3-keto group by a 3β-hydroxysteroid dehydrogenase and the 20-keto group by a 20-hydroxysteroid dehydrogenase would yield the triol structure. The specific enzymes responsible for these transformations in the synthesis of this compound are a subject of ongoing research.

Table 1: Putative Enzymatic Steps in the Biosynthesis of this compound

PrecursorEnzymeProduct
21-hydroxyprogesterone5β-reductase5β-Pregnane-3,20-dione-21-ol
5β-Pregnane-3,20-dione-21-ol3β-hydroxysteroid dehydrogenase(3β,5β)-Pregnane-3-ol-20-one-21-ol
(3β,5β)-Pregnane-3-ol-20-one-21-ol20-hydroxysteroid dehydrogenaseThis compound

This table presents a hypothesized pathway based on known steroidogenic enzymatic reactions.

Interactions with Nuclear Receptors in In Vitro and Animal Models

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to a variety of endogenous and exogenous molecules. oup.com Pregnane derivatives are known to interact with several nuclear receptors, most notably the Pregnane X Receptor (PXR). oup.com

The Pregnane X Receptor (PXR), also known as the steroid and xenobiotic sensing nuclear receptor, is a key regulator of xenobiotic and endobiotic metabolism. nih.gov It is activated by a wide array of compounds, including various steroids. nih.gov While direct experimental evidence specifically demonstrating this compound as a PXR ligand is limited, the structural characteristics of this compound make it a plausible candidate for PXR activation. Many C21 steroids with a pregnane backbone have been shown to be PXR agonists. wikipedia.org

Upon ligand binding, PXR undergoes a conformational change, leading to the release of corepressors and recruitment of coactivators. nih.gov This activated PXR-ligand complex then forms a heterodimer with the retinoid X receptor (RXR). wikipedia.org The PXR/RXR heterodimer binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov

The transcriptional targets of PXR include genes encoding for drug-metabolizing enzymes, such as cytochrome P450s (e.g., CYP3A4), and drug transporters. wikipedia.org By activating PXR, pregnane metabolites can influence the clearance of a wide range of substances from the body. This has significant implications for drug-drug interactions and the metabolism of endogenous compounds. nih.gov Further research using in vitro reporter gene assays and animal models is necessary to definitively establish this compound as a PXR agonist and to characterize its specific effects on the transcription of PXR target genes.

Table 2: Potential Downstream Effects of PXR Activation by a Pregnane Ligand

Target Gene CategoryExample GenesPhysiological Consequence
Phase I MetabolismCYP3A4Increased metabolism of xenobiotics and endogenous steroids
Phase II MetabolismUGTs, SULTsEnhanced conjugation and detoxification
Drug TransportersMDR1 (P-glycoprotein)Increased efflux of drugs and toxins from cells

Neuroactive Properties of Pregnane Metabolites in Experimental Neurobiological Systems

A number of pregnane metabolites are classified as neuroactive steroids due to their ability to rapidly modulate neuronal excitability. wustl.edu These effects are often mediated through non-genomic mechanisms, involving direct interactions with ion channels and neurotransmitter receptors in the central nervous system. nih.gov

Furthermore, some neuroactive steroids have been found to modulate the activity of other ion channels, such as voltage-gated sodium channels, which could contribute to the suppression of neuronal hyperexcitability. nih.gov Given its structure, it is plausible that this compound could exert similar effects on neuronal function. Electrophysiological studies, such as patch-clamp recordings from cultured neurons, would be required to investigate the direct effects of this compound on ion channel activity and synaptic transmission.

Potential Roles in Other Regulatory Pathways in Non-Clinical Studies

Beyond its potential interactions with PXR and its neuroactive properties, this compound may be involved in other regulatory pathways. The activation of PXR itself has been linked to a variety of physiological processes, including inflammation and metabolic regulation. nih.gov

Progesterone and its metabolites have demonstrated anti-inflammatory effects in various experimental models. mdpi.com These effects can be mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the regulation of cytokine production. mdpi.comencyclopedia.pub As a metabolite of this pathway, and a potential PXR agonist, this compound could contribute to these anti-inflammatory actions. PXR activation has been shown to have a protective role in intestinal inflammation. embopress.org

In the context of metabolic regulation, PXR is known to influence glucose and lipid homeostasis. nih.gov PXR can cross-talk with other nuclear receptors and signaling pathways involved in metabolism. frontiersin.org Therefore, it is conceivable that this compound could play a role in metabolic control through its interaction with PXR. Non-clinical studies investigating the effects of this compound in models of inflammation and metabolic disorders would be necessary to explore these potential regulatory roles.

Advanced Analytical and Characterization Methodologies for 3β,5β Pregnane 3,20,21 Triol Research

High-Resolution Chromatographic Separations

Chromatographic techniques are essential for separating individual steroids from complex biological mixtures, a critical prerequisite for their accurate measurement. The high degree of isomerism among steroid metabolites demands separation methods with high resolving power.

Gas Chromatography-Mass Spectrometry (GC-MS) is a reference method for comprehensive steroid metabolite profiling, valued for its high chromatographic resolution, which is essential for separating the numerous stereoisomers of pregnane (B1235032) derivatives. nih.govusgs.gov Its application in analyzing compounds like (3β,5β)-Pregnane-3,20,21-triol involves a multi-step process designed to enhance the volatility and thermal stability of the analytes.

A critical preparatory step is chemical derivatization. mdpi.com Steroids containing hydroxyl and keto groups are not sufficiently volatile for direct GC analysis. Therefore, a two-stage derivatization is typically employed. First, methoximation is used to convert keto groups into methoximes, which prevents the formation of multiple derivatives from a single compound due to tautomerization. nih.gov This is followed by silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comnih.gov This process replaces active hydrogens, significantly increasing the volatility and thermal stability of the steroid, making it suitable for GC analysis. mdpi.com

Prior to derivatization, samples, typically from urine or plasma, undergo extraction, often using solid-phase extraction (SPE), and enzymatic hydrolysis to cleave glucuronide or sulfate (B86663) conjugates, releasing the free steroids. usgs.gov

Once derivatized, the sample is injected into the gas chromatograph. The separation occurs in a capillary column, and the eluting compounds are ionized, commonly by electron ionization (EI). The resulting mass spectra, which provide a characteristic fragmentation pattern or "fingerprint" for each compound, are used for identification by comparison against extensive spectral libraries such as those from the National Institute of Standards and Technology (NIST). mdpi.commdpi.com This non-selective scanning capability allows GC-MS to provide an integrated picture of an individual's steroid metabolome, making it a powerful discovery tool. nih.gov

Table 1: Typical GC-MS Method Validation Parameters for Steroid Analysis

This table presents representative validation data for a GC-MS method developed for the quantification of cholestane-3β,5α,6β-triol, a related steroid triol, demonstrating the performance characteristics of such assays. arza-bioscience.com

ParameterValueDescription
Linearity Range 0.03 - 200 ng/mLThe concentration range over which the instrument response is proportional to the analyte concentration.
Mean Recovery 98.6%The efficiency of the extraction process, indicating how much of the analyte is recovered from the sample matrix.
Intra-day Variation < 15%The precision of the method when measurements are repeated within the same day.
Inter-day Variation < 15%The precision of the method when measurements are repeated on different days.
Limit of Quantification (LOQ) 0.03 ng/mLThe lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
Limit of Detection (LOD) 0.01 ng/mLThe lowest concentration of the analyte that can be detected but not necessarily quantified with accuracy.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the quantitative analysis of steroid hormones and their metabolites. nih.gov It offers high sensitivity and specificity, often with simpler sample preparation protocols compared to GC-MS, as chemical derivatization is not always required. usgs.gov This makes it highly suitable for high-throughput and routine diagnostic applications. usgs.gov

In a typical LC-MS/MS workflow, steroids are separated using a liquid chromatograph, often employing reversed-phase columns. nih.gov The use of Ultra-High-Performance Liquid Chromatography (UHPLC) with sub-2 µm particle columns significantly enhances separation efficiency and reduces analysis time. researchgate.net Following separation, the analytes are ionized, most commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.govnih.gov

The mass spectrometer, typically a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of the target steroid) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. nih.gov This process is highly selective and minimizes interference from the sample matrix, enabling accurate quantification even at very low concentrations (pg/mL range). nih.govnih.gov

More advanced systems utilize UHPLC coupled with High-Resolution Mass Spectrometry (HRMS), such as Q-Exactive Orbitrap or Q-TOF instruments. mdpi.comnih.gov These platforms provide not only quantification but also high-confidence identification based on accurate mass measurements (typically with <5 ppm mass error). researchgate.net A UHPLC-HRMS method was developed to simultaneously quantify progesterone (B1679170) and ten of its reduced metabolites in plasma, achieving high sensitivity in the pg/mL range without derivatization by using a targeted single ion monitoring (t-SIM) approach. nih.gov This highlights the power of HRMS to quantify isomers and closely related compounds in a single run.

While LC-MS/MS is ideal for targeted quantitative analysis, it is generally considered complementary to GC-MS. usgs.gov GC-MS excels in providing a broad, untargeted profile of the entire steroid metabolome, making it a superior discovery tool, whereas LC-MS/MS is the gold standard for the rapid and sensitive quantification of a defined panel of steroids. usgs.govnih.gov

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Steroid Quantification

This table summarizes the performance of a validated method for the simultaneous quantification of 12 steroid hormones, showcasing the accuracy and sensitivity achievable with this technique. nih.gov

ParameterPerformanceDetails
Sample Volume 100 µL serumRequires a relatively small sample volume for comprehensive analysis.
Lower Limit of Quantification (LLOQ) 0.005 - 1 ng/mLVaries by analyte, demonstrating high sensitivity for compounds like estradiol (B170435) (0.005 ng/mL).
Recovery 86.4% - 115.0%Excellent recovery rates across low, medium, and high concentration quality control samples.
Accuracy (Bias) -10.7% to +10.5%Low bias between measured values and true values, indicating high reliability.
Ionization Mode Electrospray Ionization (ESI)A common and effective ionization technique for steroids in LC-MS.
Detection Mode Multiple Reaction Monitoring (MRM)Ensures high specificity and sensitivity for targeted quantification.

Structural Elucidation Techniques

While chromatographic and mass spectrometric methods are powerful for separation and detection, definitive structural elucidation, particularly the assignment of stereochemistry, relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and advanced MS fragmentation techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural and stereochemical elucidation of organic molecules, including complex steroids like this compound. osti.gov The rigid tetracyclic core of the pregnane skeleton gives rise to a complex but well-defined set of signals in the NMR spectrum, which can be fully assigned using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov

The process begins with the acquisition of 1D ¹H and ¹³C NMR spectra. While these provide initial information, significant signal overlap in the ¹H spectrum is common for steroids. mdpi.comnih.gov To resolve this, 2D correlation experiments are employed.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through two or three bonds), helping to trace the proton networks within each ring of the steroid. nih.govnih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of many carbon resonances. nih.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over longer ranges (typically two to four bonds), which is crucial for connecting different structural fragments and assigning quaternary carbons. mdpi.com

Once the carbon skeleton and proton signals are assigned, the stereochemistry is determined. This is achieved primarily through Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) . ed.ac.uksemanticscholar.org NOESY detects through-space interactions between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds. nih.govsemanticscholar.org By observing NOE cross-peaks, for example, between the angular methyl groups (C-18 and C-19) and specific axial protons on the steroid rings, the relative orientation of substituents and the conformation of the rings (e.g., chair conformation) can be established. semanticscholar.org

Additionally, the magnitude of the coupling constants (³J values) between adjacent protons, obtained from high-resolution ¹H NMR spectra, provides information about the dihedral angle between them, as described by the Karplus equation. ed.ac.uk This data is invaluable for confirming the stereochemical relationships and the conformation of the steroid's ring system.

Table 3: Application of NMR Techniques for Steroid Structural Elucidation

NMR ExperimentInformation ProvidedApplication in Steroid Analysis
¹H NMR Chemical shifts, coupling constants (J-values), integrationProvides initial structural information; J-values help determine dihedral angles and conformation. arza-bioscience.com
¹³C NMR Number and type of carbon atoms (CH₃, CH₂, CH, C)Defines the carbon skeleton of the steroid. nih.gov
COSY ¹H-¹H through-bond correlations (2-3 bonds)Establishes proton connectivity within the ring systems and side chain. nih.gov
HSQC/HMQC ¹H-¹³C one-bond correlationsDirectly links protons to their attached carbons for unambiguous assignment. nih.gov
HMBC ¹H-¹³C long-range correlations (2-4 bonds)Connects different spin systems and assigns quaternary carbons. mdpi.com
NOESY/ROESY ¹H-¹H through-space correlations (<5 Å)Determines relative stereochemistry and spatial proximity of protons, crucial for assigning stereocenters (e.g., at C-3, C-5, C-20). ed.ac.uksemanticscholar.org

Advanced mass spectrometry techniques provide critical information for determining molecular weight and deducing structural features through controlled fragmentation.

Fast Atom Bombardment (FAB) Ionization was a significant development in MS for the analysis of non-volatile and thermally unstable compounds like steroids and their conjugates. osti.govnih.gov FAB is a soft ionization technique where the sample, dissolved in a liquid matrix like glycerol, is bombarded with a beam of high-energy neutral atoms (e.g., Xenon or Argon). researchgate.netosti.gov This process transfers energy to the analyte molecules, leading to their desorption and ionization with minimal fragmentation. The resulting mass spectra are typically dominated by protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, providing a clear indication of the molecular weight. osti.gov FAB-MS has proven particularly useful for the direct analysis of steroid conjugates, such as glucuronides and sulfates, from biological fluids with minimal sample cleanup, as the technique can generate strong [M-H]⁻ ions from these polar molecules. nih.govarza-bioscience.com

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique that is fundamental to modern structural elucidation. nih.gov In a CID experiment, a specific precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is mass-selected and then subjected to collisions with a neutral gas (like argon or nitrogen) in a collision cell. nih.gov These collisions impart internal energy to the ion, causing it to fragment in a predictable and reproducible manner. The resulting product ions are then mass-analyzed, generating a tandem mass spectrum (MS/MS).

The fragmentation pattern is highly dependent on the structure of the precursor ion. The bonds that break and the resulting fragment ions provide a detailed structural fingerprint. nih.gov This technique is exceptionally powerful for distinguishing between isomers. For instance, recent research has shown that CID of silver-cationized steroids ([M+Ag]⁺) produces unique and predictable fragmentation patterns that allow for the differentiation of highly similar steroid regioisomers and even epimers, which is often impossible with conventional CID of protonated molecules. nih.govsemanticscholar.org By analyzing these diagnostic product ions, the position of functional groups and the stereochemical configuration of the steroid can often be inferred. nih.govsemanticscholar.org

Application of Stable Isotope Dilution Mass Spectrometry for Metabolic Flux Studies

Stable Isotope Dilution Mass Spectrometry (SID-MS) is the gold-standard methodology for the highly accurate and precise quantification of analytes in complex biological matrices, and its principles are extended to conduct metabolic flux studies. nih.goved.ac.uk This approach allows researchers to trace the dynamic movement of atoms through metabolic pathways in vivo, providing quantitative data on production rates and metabolic conversions. nih.gov

The core principle of SID-MS for quantification involves adding a known quantity of a stable isotope-labeled version of the target analyte (e.g., ¹³C- or ²H-labeled this compound) to the biological sample at the earliest stage of preparation. nih.gov This labeled compound serves as an ideal internal standard because it is chemically identical to the endogenous analyte and thus behaves identically during extraction, purification, derivatization, and chromatographic separation. usgs.goved.ac.uk Because it differs in mass, the mass spectrometer can distinguish between the endogenous (light) and the standard (heavy) forms. By measuring the ratio of the two signals, the concentration of the endogenous analyte can be calculated with exceptional accuracy, as any sample loss or matrix-induced signal suppression affects both the analyte and the standard equally. ed.ac.uk

For metabolic flux studies, this concept is advanced by administering a stable isotope-labeled precursor (a tracer) to a biological system (cell culture, animal, or human). mdpi.comnih.gov The metabolic pathways convert this labeled precursor into various downstream metabolites, which will then contain the stable isotope label. By monitoring the rate of appearance of the label in specific metabolites over time using mass spectrometry, the rates, or fluxes, of these metabolic reactions can be determined. mdpi.com

This technique has been successfully applied to study pregnane steroid metabolism. In a key study, deuterium-labeled steroid sulfates (3α-hydroxy-5α-pregnan-20-one sulfate and 5α-pregnane-3α,20α-diol 3-sulfate) were administered intravenously to pregnant women. nih.govosti.gov Blood samples were collected over time, and the incorporation of deuterium (B1214612) into various plasma steroid metabolites was measured by GC-MS. This approach allowed the researchers to:

Calculate the in vivo production rates of these pregnane derivatives. nih.gov

Determine the rates of interconversion, such as the oxidation and reduction at the C-20 position. nih.gov

Trace the metabolic fate of these compounds through other pathways, including hydroxylation. nih.govosti.gov

Crucially, the study demonstrated the formation of 5α-pregnane-3α,20α,21-triol 3-sulfate from the administered 5α-pregnane-3α,20α-diol 3-sulfate, directly quantifying the flux through the C-21 hydroxylation pathway. nih.gov Such studies provide invaluable quantitative insights into the dynamics of steroidogenesis and metabolism that cannot be obtained by static concentration measurements alone.

Table 4: Metabolic Transformations and Production Rates of 5α-Pregnane Steroid Sulfates Determined by Stable Isotope Tracing

Data from a metabolic flux study in pregnant women using deuterium-labeled tracers. nih.gov

Metabolic ProcessPrecursorProductDetermined Rate / Half-life
Production Endogenous sourcesPregnanolone/Pregnanediol monosulfate0.08 - 0.5 mmol/24 h
Oxidoreduction (C-20) Pregnanolone sulfate ↔ Pregnanediol sulfate-t½ = 0.1 - 0.4 hours
Metabolic Turnover Pregnanolone/Pregnanediol monosulfateCleared/further metabolizedt½ = 1.3 - 3.3 hours
16α-Hydroxylation Injected steroid monosulfates16α-hydroxylated steroid monosulfates1 - 8 µmol/24 h
21-Hydroxylation 5α-Pregnane-3α,20α-diol 3-sulfate5α-Pregnane-3α,20α,21-triol 3-sulfate8 - 36 µmol/24 h

Enzymatic Hydrolysis Methods for Conjugate Analysis

In biological systems, this compound is predominantly found in its conjugated forms, primarily as glucuronides and sulfates. These conjugations increase the water solubility of the steroid, facilitating its excretion. For accurate quantification and analysis using techniques like gas chromatography-mass spectrometry (GC-MS), the unconjugated, or free, form of the steroid must first be liberated from its conjugate. nih.gov While chemical hydrolysis methods exist, enzymatic hydrolysis is widely preferred due to its specificity and milder reaction conditions, which prevent the alteration or degradation of the steroid structure. rsc.org

The analysis of conjugated metabolites involves the enzymatic cleavage of the glucuronide or sulfate moiety. This is a critical step in sample preparation, and its efficiency depends on several factors, including the choice of enzyme, pH, temperature, incubation time, and the presence of potential inhibitors in the biological matrix. nih.gov

Hydrolysis of Glucuronide Conjugates

β-glucuronidase is the key enzyme used to hydrolyze β-glucuronide linkages. scientificlabs.co.uk This enzyme is commercially available from various sources, each with distinct characteristics and optimal reaction conditions. The most commonly used preparations are derived from Escherichia coli (E. coli), bovine liver, and the Roman snail, Helix pomatia. nih.gov

E. coli β-glucuronidase: This enzyme is highly specific for β-glucuronides and is noted for its high activity and efficiency, allowing for rapid hydrolysis, often within 30 minutes to 2 hours. nih.govsigmaaldrich.com It is also essentially free of sulfatase activity, which is advantageous when selective cleavage of glucuronides is desired. nih.govscientificlabs.co.uk

Helix pomatia β-glucuronidase: Preparations from Helix pomatia are widely used because they contain both β-glucuronidase and sulfatase activity, enabling the simultaneous hydrolysis of both glucuronide and sulfate conjugates. nih.govinterchim.fr However, this can be a drawback if selective hydrolysis is needed. The hydrolysis process with this enzyme is typically slower, often requiring incubation periods of several hours to achieve complete cleavage. endocrine-abstracts.org

Bovine Liver β-glucuronidase: This enzyme is also effective for hydrolyzing steroid glucuronides. Studies have shown that its activity can be enhanced by the presence of sodium sulfate (Na₂SO₄), in contrast to enzymes from E. coli and Helix pomatia, which can be inhibited by it. nih.gov

Other Sources: Enzymes from sources like Patella vulgata (limpet) and abalone have also been utilized and evaluated for their efficiency in hydrolyzing steroid conjugates. nih.govsigmaaldrich.com

The selection of the enzyme and the optimization of hydrolysis conditions are crucial for accurate analytical results. The presence of inhibitors in urine can affect enzyme activity, sometimes necessitating sample purification steps prior to hydrolysis. nih.gov

Enzyme SourceOptimal pHOptimal Temperature (°C)Typical Incubation TimeKey Characteristics
E. coli6.0 - 7.037 - 600.5 - 2 hoursHigh specificity for β-glucuronides; minimal sulfatase activity. nih.govscientificlabs.co.uk
Helix pomatia4.5 - 5.237 - 553 - 24 hoursContains both β-glucuronidase and sulfatase activity. interchim.frendocrine-abstracts.orgmerckmillipore.com
Bovine Liver~5.0~37~24 hoursActivity can be enhanced by Na₂SO₄. nih.gov
Rat Preputial Gland4.545≥ 12 hoursEffective for pregnanetriol (B129160) glucuronide hydrolysis. oup.comoup.com
Abalone Entrails5.242~20 hoursContains both β-glucuronidase and sulfatase activity. rsc.orgnih.gov

Hydrolysis of Sulfate Conjugates

For the analysis of sulfated this compound, a sulfatase (also known as arylsulfatase) is required to cleave the sulfate ester bond. As mentioned, crude enzyme preparations from mollusks like Helix pomatia are a common choice as they exhibit broad-spectrum sulfatase activity alongside β-glucuronidase activity. nih.govinterchim.fr

However, the efficiency of sulfatase activity can be highly dependent on the specific steroid structure and the position of the sulfate group. nih.gov The optimal pH for sulfatase activity in Helix pomatia preparations is generally higher (around pH 6.2) than that for its β-glucuronidase activity. interchim.fr This difference in optimal conditions can present a challenge for simultaneous and complete hydrolysis of both conjugate types.

Research has focused on developing more efficient and specific sulfatases. For instance, engineered enzymes from bacteria like Pseudomonas aeruginosa are being developed to improve the hydrolysis of steroid sulfates for anti-doping analysis, which could be applicable to pregnanetriol research. wada-ama.org For samples containing only sulfate conjugates or when selective hydrolysis is required, a dedicated sulfatase enzyme is the preferred option. When a sample contains a mixture of glucuronide and sulfate conjugates, a common strategy is to use a combined enzyme preparation or perform a sequential hydrolysis under conditions optimized for each enzyme. dshs-koeln.de

Enzyme Source / MethodTarget ConjugateOptimal pHKey Considerations
Helix pomatiaSulfate & Glucuronide~6.2 (Sulfatase)Broad specificity; allows for simultaneous hydrolysis but may have different pH optima for each activity. nih.govinterchim.fr
Abalone EntrailsSulfate & Glucuronide5.2Effective for various natural steroid conjugates. rsc.orgnih.gov
Pseudomonas aeruginosa (engineered)Sulfate~7.0Improved activity for specific steroid sulfates; under development for routine use. wada-ama.org
Combined Hydrolysis (e.g., E. Coli β-glucuronidase + H. pomatia arylsulfatase)Sulfate & Glucuronide~6.3-6.5 (in citrate (B86180) buffer)Provides a higher yield of total steroids by targeting both fractions under optimized conditions. dshs-koeln.de

Chemical Synthesis and Derivatization Strategies for Academic Investigations of 3β,5β Pregnane 3,20,21 Triol

Chemical Synthesis of Pregnane (B1235032) Triols and Related Isomers

The chemical synthesis of pregnane triols is a complex undertaking due to the stereochemical challenges presented by the steroid nucleus. Researchers often devise multi-step pathways starting from more readily available steroid precursors. The goal is to introduce hydroxyl groups at the C3, C20, and C21 positions with the correct stereochemistry.

Synthetic routes for various pregnane triols and related isomers have been reported, often involving a series of regio- and stereoselective transformations. researchgate.net For instance, the synthesis of unsaturated C21 triols has been achieved starting from 17α-hydroxypregnenolone diacetate through pathways designed to minimize unwanted side reactions like olefin isomerization. researchgate.net The preparation of specific isomers, such as pregnane-3α,16α,20α-triol and its stereoisomers, has also been documented in the scientific literature. acs.org These syntheses typically employ a range of classical organic reactions, including reductions, oxidations, and protections/deprotections of functional groups to achieve the desired molecular architecture.

Table 1: Illustrative Steps in the Synthesis of Pregnane Derivatives

Starting Material Example Key Transformation Common Reagents/Conditions Intermediate/Product Type
17α-hydroxypregnenolone Protection of hydroxyl groups Acetic anhydride, pyridine Acetylated steroid
Pregn-16-en-20-one derivative Reduction of ketone Sodium borohydride (B1222165) (NaBH₄) 20-hydroxypregnane
Spirostan derivative Side-chain degradation Chromic acid oxidation Pregnane skeleton
Unsaturated steroid Catalytic hydrogenation H₂, Palladium on carbon (Pd/C) Saturated steroid backbone
3-keto steroid Stereoselective reduction Lithium aluminum hydride (LiAlH₄) 3-hydroxy steroid

Chemoenzymatic Synthesis of Pregnane Derivatives for Research Purposes

Chemoenzymatic synthesis combines the precision of biocatalysis with the versatility of traditional chemical reactions, offering an effective strategy for producing complex steroid derivatives. brynmawr.edu This approach is particularly valuable for steroids due to their intricate, highly oxygenated structures, where achieving high regio- and stereoselectivity through purely chemical means can be challenging and inefficient. brynmawr.edu

Table 2: Enzymes Used in Chemoenzymatic Steroid Synthesis

Enzyme Class Specific Function Example Application in Pregnane Synthesis
Hydroxylases (e.g., P450s) Regio- and stereospecific C-H oxidation Introduction of a hydroxyl group at a specific position (e.g., C11, C16, C21). nih.gov
Reductases/Dehydrogenases Interconversion of hydroxyl and keto groups Stereospecific reduction of a ketone to a secondary alcohol.
Lipases Esterification and hydrolysis Selective acylation or deacylation of hydroxyl groups. mdpi.com
Lyases Cleavage of C-C bonds Side-chain cleavage to form steroid precursors. wikipedia.org

Derivatization for Enhanced Analytical Detectability and Specificity

The quantitative analysis of pregnane triols in biological samples often presents challenges due to their low concentrations and poor ionization efficiency in mass spectrometry. nih.gov To overcome these limitations, chemical derivatization is employed to modify the structure of the analyte, thereby improving its chromatographic behavior and enhancing its detectability. nih.govgreyhoundchrom.com

For gas chromatography-mass spectrometry (GC-MS), silylation is a common derivatization technique. Hydroxyl groups on the pregnane triol are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com This process increases the volatility and thermal stability of the steroid while producing characteristic fragmentation patterns in the mass spectrometer, which aids in identification and quantification. mdpi.comuni-muenchen.de

For liquid chromatography-mass spectrometry (LC-MS), derivatization can significantly improve ionization efficiency. nih.gov Reagents such as Girard reagent P introduce a permanently charged quaternary ammonium (B1175870) moiety onto the steroid, which can enhance the signal by several hundredfold in electrospray ionization (ESI). nih.gov This increased sensitivity is crucial for detecting trace levels of steroids in complex biological matrices.

Table 4: Common Derivatization Strategies for Pregnane Analysis

Analytical Technique Derivatization Reagent Target Functional Group Advantage
GC-MS N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Hydroxyl (-OH), Ketone (=O) Increases volatility and thermal stability; provides characteristic mass spectra. mdpi.com
GC-MS Methoxylamine hydrochloride (MEOX) Ketone (=O) Forms methyloxime derivatives to prevent enolization and stabilize the molecule. researchgate.net
LC-MS/MS Girard Reagent P (GP) Ketone (=O) Introduces a permanent positive charge, dramatically increasing ESI ionization efficiency. nih.gov
HPLC-UV p-Toluenesulfonyl isocyanate (PTSI) Hydroxyl (-OH) Adds a UV-active chromophore for detection by UV detectors. nih.gov

Structure Activity Relationship Sar Studies of Pregnane Triols in Experimental Systems

Influence of Stereochemistry on Biological Activity and Receptor Binding

The stereochemistry of the pregnane (B1235032) skeleton is a critical determinant of its biological activity. The orientation of hydroxyl groups and the configuration of the A/B ring junction (cis for 5β-pregnanes and trans for 5α-pregnanes) significantly influence how the steroid fits into the ligand-binding pockets of receptors.

While direct comparative binding studies for all stereoisomers of Pregnane-3,20,21-triol are not extensively documented in publicly available literature, the principle of stereochemical influence is well-established for steroids. The precise orientation of the hydroxyl groups at positions 3, 20, and 21 will govern the potential for hydrogen bonding within a receptor's ligand-binding domain. Even subtle changes, such as the epimerization of a single hydroxyl group, can dramatically alter binding affinity and subsequent biological response.

Table 1: Influence of Stereochemistry on the Biological Activity of Pregnane Derivatives This table presents data on related pregnane compounds to illustrate the principle of stereochemical influence on biological activity, as specific comparative data for (3β,5β)-Pregnane-3,20,21-triol is not readily available.

Compound Stereochemistry Observed Biological Effect Reference Compound
5α-Pregnane derivative A/B ring junction: trans Stimulates proliferation in breast cancer cell lines Progesterone (B1679170)
4-Pregnene derivative Δ⁴ double bond Inhibits proliferation in breast cancer cell lines Progesterone

Ligand Specificity for Nuclear Receptors and Other Binding Proteins

Pregnane derivatives can interact with a variety of nuclear receptors, including the pregnane X receptor (PXR), as well as other steroid hormone receptors. jackwestin.com The specificity of this interaction is a key factor in determining the pharmacological profile of the compound. PXR is a key regulator of xenobiotic and endobiotic metabolism, and its activation can lead to the induction of drug-metabolizing enzymes. jackwestin.com

The structural features of this compound, particularly the presence and orientation of its three hydroxyl groups, will determine its binding affinity and selectivity for different nuclear receptors. The pattern of hydroxylation is known to be a critical factor for receptor binding. For example, studies on C21 steroids have shown that the number and position of hydroxyl groups can significantly alter binding affinity for membrane steroid receptors. oup.com

Table 2: Ligand Specificity of Steroids for Nuclear Receptors This table provides examples of steroid ligand specificity for illustrative purposes, as direct binding data for this compound is not available.

Receptor Endogenous Ligand Example Key Structural Features for Binding
Pregnane X Receptor (PXR) Pregnenolone (B344588) Flexible ligand-binding pocket accommodating various structures
Glucocorticoid Receptor (GR) Cortisol C11-hydroxyl group
Progesterone Receptor (PR) Progesterone 3-keto and 20-keto groups

Enzymatic Substrate Specificity and Kinetic Analysis in Vitro

The metabolism of this compound is expected to be carried out by various steroid-metabolizing enzymes. Key enzymes in steroid metabolism include hydroxysteroid dehydrogenases (HSDs), which catalyze the interconversion of hydroxyl and keto groups, and cytochrome P450 enzymes, which are involved in hydroxylations and other oxidative modifications.

The 3β-hydroxyl group of this compound makes it a potential substrate for 3β-hydroxysteroid dehydrogenase (3β-HSD). This enzyme is crucial for the biosynthesis of all active steroid hormones. nih.gov The 5β-configuration may influence the substrate specificity and kinetics of this reaction. Studies on 3β-HSD have shown that the enzyme exhibits different affinities and catalytic efficiencies for various pregnane substrates, and the binding of some 5α-reduced steroids is dependent on the presence of a cofactor. researchgate.net

In vitro studies using purified enzymes or subcellular fractions (e.g., liver microsomes) are essential to determine the specific metabolic pathways of this compound. Such studies would involve incubating the compound with the enzyme preparation and analyzing the formation of metabolites over time. Kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), can then be determined to quantify the enzyme's affinity for the substrate and its catalytic efficiency. wikipedia.orgnih.govteachmephysiology.com However, specific kinetic data for the enzymatic conversion of this compound are not currently available in the public domain.

Table 3: Enzymatic Reactions in Steroid Metabolism This table provides general examples of enzymatic reactions relevant to pregnane metabolism, as specific kinetic data for this compound are not available.

Enzyme Reaction Type Substrate Example Product Example
3β-Hydroxysteroid dehydrogenase (3β-HSD) Oxidation Pregnenolone Progesterone
17α-Hydroxylase Hydroxylation Progesterone 17α-Hydroxyprogesterone
21-Hydroxylase Hydroxylation 17α-Hydroxyprogesterone 11-Deoxycortisol
5β-Reductase Reduction Progesterone 5β-Dihydroprogesterone

Impact of Pregnane Triol Structural Modifications on Bioactivity in Model Systems

Modifying the structure of pregnane triols can lead to significant changes in their biological activity. These modifications can include the introduction of new functional groups, alteration of existing ones, or changes to the steroid scaffold itself. The goal of such modifications is often to enhance potency, improve selectivity for a particular target, or alter the pharmacokinetic properties of the molecule.

For example, the introduction of triazole or imidazole (B134444) moieties at the C-21 position of pregnane derivatives has been shown to confer antiproliferative activity against various cancer cell lines, including prostate (PC-3), breast (MCF7), and lung (SK-LU-1) cancer cells. nih.govnih.gov These studies demonstrate that even significant modifications to the C-17 side chain can result in biologically active compounds. Docking studies of these modified pregnanes suggested poor interaction with steroid receptors, indicating that their anticancer effects may be mediated through other pathways. nih.gov

Table 4: Impact of Structural Modifications on the Bioactivity of Pregnane Derivatives This table illustrates the effects of structural modifications on the biological activity of related pregnane compounds.

Structural Modification Example Compound Effect on Bioactivity Model System
Addition of a C-21 triazole ring 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one Inhibition of cell proliferation PC-3, MCF7, SK-LU-1 cancer cell lines
Addition of a C-21 imidazole ring 3β-hydroxy-21-(1H-imidazol-1-yl)pregna-5,16-dien-20-one Inhibition of cell proliferation, weak PR antagonist PC-3, MCF7 cancer cell lines
Introduction of unsaturation (Δ⁷, Δ⁸, Δ⁵,⁷, or Δ⁵,⁸) Unsaturated pregnane-3,17α,20-triols Potential metabolites in Smith-Lemli-Opitz syndrome N/A

Comparative Biochemistry and Evolutionary Perspectives on Pregnane Triols

Interspecies Differences in Pregnane (B1235032) Triol Metabolism and Enzymology

The metabolism of pregnane triols is not uniform across species; significant variations exist in the enzymatic pathways responsible for their synthesis and degradation. These differences reflect distinct physiological demands and evolutionary adaptations.

In mammals, steroidogenesis during pregnancy is a prime example of specialized and sometimes species-specific metabolic activity. In humans, the fetal and placental compartments work in a complementary fashion, each possessing a different suite of steroidogenic enzymes. The fetus is adept at converting pregnanes to androstanes, a process less active in the placenta. Conversely, the placenta excels at transforming cholesterol into C21-steroids. This intricate interplay ensures the production of essential hormones like estriol.

Fish, both marine and freshwater, also demonstrate unique steroid catabolism pathways. The levels of active steroids are controlled by a balance of synthesis and degradation, with cytochrome P450 (P450) enzymes in the liver playing a key role in hydroxylating steroids into less active metabolites. Furthermore, conjugation pathways, such as glucuronidation and sulfonation, are crucial for rendering steroids more water-soluble for excretion. The specific isoforms and efficiencies of these enzymes can vary significantly between different fish species.

The metabolic rate of an organism also influences its steroid processing. Ectothermic animals like fish have a metabolic rate approximately ten times lower than that of endothermic mammals, which can result in slower glucose and, by extension, steroid turnover. This fundamental physiological difference underscores why direct comparisons of metabolic pathways between distantly related vertebrates must be made with caution.

Table 1: Comparative Aspects of Pregnane Metabolism Across Different Species

Organism/SystemKey Metabolic FeaturePrimary Enzymes/Pathways InvolvedReference
Human Feto-Placental UnitComplementary enzyme activities; fetus converts pregnanes to androstanes, while placenta synthesizes C21-steroids from cholesterol.Hydroxylases, Sulfotransferases, Aromatase
Fish (General)Hepatic catabolism of steroids to less active forms, followed by conjugation for excretion.Cytochrome P450s, UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs)
Mammals vs. Fish (General)Endothermic mammals have a significantly higher metabolic rate than ectothermic fish, affecting overall steroid turnover.Systemic Metabolic Rate Differences

Evolution of Steroidogenic Enzymes and Receptor Specificity Related to Pregnane Metabolites

The enzymes that synthesize pregnanes and the receptors that bind them have co-evolved over vast timescales. Receptors for adrenal and sex steroids are believed to have arisen from an ancestral nuclear receptor through gene duplication events that occurred in a primitive vertebrate at least 540 million years ago. This diversification of receptors happened concurrently with the evolution of steroidogenic enzymes like cytochrome P450s and hydroxysteroid dehydrogenases (HSDs).

A key player in the recognition of pregnane metabolites is the Pregnane X Receptor (PXR), also known as the Steroid and Xenobiotic Receptor (SXR). PXR is a nuclear receptor that regulates the expression of genes involved in the metabolism and elimination of a wide array of substances, including endogenous steroids and foreign compounds (xenobiotics).

Evolutionary analysis reveals that PXR is one of the most divergent nuclear receptors among vertebrate species, particularly within its ligand-binding domain. oup.comnih.gov This divergence has led to marked pharmacological differences. For instance, the antibiotic rifampicin (B610482) is a potent activator of human PXR but has little effect on the mouse or rat versions. Conversely, pregnenolone (B344588) 16α-carbonitrile strongly activates mouse PXR but not human PXR.

This interspecies variability is a consequence of differences in the size and flexibility of the receptor's ligand-binding pocket. Mammalian PXRs, especially human PXR, are known for their large, adaptable binding pockets, which explains their promiscuity and ability to bind a wide range of molecules. In contrast, the zebrafish PXR has a more constrained binding pocket, and the PXR found in the Western clawed frog (Xenopus tropicalis) has diverged even more, showing insensitivity to most steroids and being activated primarily by benzoates. nih.gov This evolutionary trajectory suggests that PXR adapted in different vertebrate lineages to recognize and manage distinct sets of endogenous and environmental chemicals.

Table 2: Evolutionary Divergence of the Pregnane X Receptor (PXR)

Species GroupLigand-Binding Domain (LBD) CharacteristicsLigand SpecificityReference
Human, RabbitLarge, flexible binding pocket. ~80% amino acid identity in LBD with rat/human.Broad specificity; activated by compounds like rifampicin and various pregnanes. oup.com
Mouse, RatLarge binding pocket, but with different specificity than human.Activated by specific compounds like pregnenolone 16α-carbonitrile; less sensitive to rifampicin.
ZebrafishMore sterically constrained binding pocket.Activated by a subset of human PXR agonists. nih.gov
Western Clawed FrogHighly diverged LBD.Largely insensitive to steroids; activated by benzoates. nih.gov

Discovery of Pregnane Triols in Diverse Biological Sources and Organisms (e.g., marine organisms)

While pregnane triols are well-known metabolites in vertebrates, their presence is not confined to this group. A growing body of research has identified pregnanes and related steroids in a wide array of organisms, particularly from marine environments, which are a hotbed of chemical and biological diversity. pharmaceutical-journal.comnih.gov

Marine invertebrates, which often lack the physical defenses of their terrestrial counterparts, have evolved to produce a vast arsenal (B13267) of bioactive secondary metabolites for defense and communication. pharmaceutical-journal.com Sponges, in particular, are a rich source of unconventional steroids, many of which have no terrestrial equivalents. nih.gov Research has uncovered novel steroid structures from sponges, including C-20 oxidized steroids from the Xestospongia genus. nih.gov

Many marine invertebrates, such as crustaceans and molluscs, cannot synthesize cholesterol de novo and must acquire it from their diet. researchgate.net However, they possess the enzymatic machinery to convert this exogenous cholesterol into essential steroid hormones that regulate processes like reproduction. researchgate.netresearchgate.net This metabolic capability highlights a potential pathway for the synthesis of pregnane derivatives in these organisms.

The investigation of marine biodiversity continues to yield new discoveries. The sheer phyletic diversity in the oceans, with numerous invertebrate phyla having no terrestrial representatives, suggests that the potential for finding novel pregnane structures and metabolic pathways is immense. pharmaceutical-journal.com These findings not only expand our understanding of steroid biochemistry but also open avenues for the discovery of new compounds with potential pharmaceutical applications. tos.org

Table 3: Examples of Pregnane-Related Steroids in Diverse Organisms

Organism GroupBiological ContextExample of Related Steroids FoundReference
Marine Sponges (e.g., Xestospongia)Chemical defense and signaling.C-20 oxidized steroids (Xestokerols), polyoxygenated sterols. nih.gov
Marine Invertebrates (General)Conversion of dietary cholesterol to functional steroids.Potential for various pregnane derivatives. researchgate.net
Marine Tunicates & BryozoansOften produced by symbiotic bacteria for chemical defense.Cytotoxic compounds like patellamides and bryostatins (structurally complex, not pregnanes, but illustrate symbiotic production). nih.gov

Future Research Directions and Unexplored Avenues for 3β,5β Pregnane 3,20,21 Triol Studies

Elucidation of Undiscovered Metabolic Pathways and Novel Metabolites

The biosynthesis of steroid hormones is a complex cascade of enzymatic reactions. frontiersin.org While the major pathways are well-documented, the metabolism of downstream products like (3β,5β)-Pregnane-3,20,21-triol is less understood. This compound is a metabolite of pregnane (B1235032), but the specific enzymes and potential alternative metabolic routes leading to its formation and subsequent breakdown are not fully identified.

Future investigations should aim to:

Identify Key Enzymes: Utilize genetic and proteomic approaches to pinpoint the specific hydroxylases, reductases, and dehydrogenases responsible for the synthesis and catabolism of this compound.

Map Alternative Pathways: Explore the possibility of "backdoor" or alternative metabolic pathways, which may become significant in certain endocrine disorders or under specific physiological stressors. wikipedia.org The study of inborn errors of sterol metabolism has previously revealed unusual metabolic pathways that are minor in healthy individuals but major in diseased states. researchgate.net

Discover Novel Downstream Metabolites: Employ untargeted steroid metabolomics to search for previously unidentified metabolites of this compound in various biological fluids. The identification of such compounds could unveil new, unexplored biological functions.

Research Objective Proposed Methodologies Potential Outcomes
Identify key metabolic enzymesCRISPR-Cas9 screening in steroidogenic cell lines, Proteomic analysis (e.g., SILAC)Identification of specific enzymes for targeted study and potential diagnostic markers.
Map alternative pathwaysStable isotope tracing studies, Metabolomic analysis in patients with steroidogenic disordersA more complete map of the steroid metabolic network. kegg.jp
Discover novel metabolitesHigh-resolution mass spectrometry (e.g., Q-TOF MS), Nuclear Magnetic Resonance (NMR) spectroscopyNew biomarkers and biologically active molecules.

Advanced Mechanistic Investigations in Physiologically Relevant Experimental Models

Understanding the precise mechanism of action is fundamental to defining the role of this compound. Steroid hormones classically exert their effects by binding to nuclear receptors and modulating gene transcription, but rapid, non-genomic signaling pathways are also recognized. Future research must move beyond simple binding assays to explore the compound's functional effects in contexts that mimic human physiology.

Key avenues for investigation include:

Receptor Identification: Determine if this compound interacts with known steroid receptors (e.g., androgen, estrogen, progesterone (B1679170), glucocorticoid, or mineralocorticoid receptors) or if it acts via novel, undiscovered receptors. frontiersin.org

Cellular Signaling Cascades: Investigate the downstream effects of receptor binding, including the activation or inhibition of protein kinases, changes in intracellular calcium levels, and other second messenger systems.

Physiological Models: Utilize advanced models such as organoids (e.g., adrenal, gonadal, or brain organoids) and microphysiological systems ("organ-on-a-chip") to study the effects of this compound on tissue function and cell-cell communication in a controlled, three-dimensional environment.

Development of Innovative Analytical Platforms for Comprehensive Metabolomics

Progress in understanding the roles of low-abundance metabolites like this compound is contingent on the availability of highly sensitive and specific analytical methods. mdpi.com While gas chromatography-mass spectrometry (GC-MS) has been a gold standard, newer techniques offer significant advantages. endocrine-abstracts.org

Future development should focus on:

High-Throughput Assays: Transitioning from laborious GC-MS methods to faster liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms will enable the analysis of larger sample cohorts, which is crucial for clinical and population-level studies. endocrine-abstracts.orgnih.gov

Enhanced Sensitivity: Developing assays with lower limits of detection to accurately quantify this compound and its isomers in various biological matrices, including blood, urine, and tissue.

Comprehensive Steroid Profiling: Integrating the measurement of this compound into broader "steroidomics" panels that can simultaneously quantify dozens of steroid hormones and metabolites. This approach provides a holistic view of the steroid metabolome, allowing for the identification of diagnostic ratios and metabolic signatures. mdpi.comnih.gov

Analytical Platform Current Status Future Direction/Advantage
Gas Chromatography-Mass Spectrometry (GC-MS)Considered a reference method, but requires derivatization and has long run times. endocrine-abstracts.orgContinued use for complex isomer separation and validation of new methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Increasing adoption for targeted panels; faster and less labor-intensive. endocrine-abstracts.orgDevelopment of high-throughput, comprehensive assays for routine clinical and research use.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)Emerging technique for steroid analysis.Exploration for improved separation of stereoisomers and reduced solvent consumption.

Exploration of Epigenetic and Transcriptomic Regulation by Pregnane Triols in Basic Science

Steroid hormones are potent regulators of gene expression, and their influence extends to the epigenetic landscape, including DNA methylation and histone modifications. nih.govnih.gov It is plausible that this compound, like other steroids, can induce changes in the epigenome and transcriptome of target cells, thereby altering cellular function over the long term. plos.orgprolekare.cz

Unexplored avenues in this area include:

Epigenome-Wide Association Studies (EWAS): Investigating whether exposure to this compound leads to specific patterns of DNA methylation or histone acetylation/methylation at a genome-wide level in responsive cell types.

Transcriptomic Profiling: Using RNA sequencing (RNA-Seq) to identify the full complement of genes whose expression is up- or down-regulated by the compound. This can reveal the cellular pathways and biological processes it modulates. oup.com

Non-Coding RNA Regulation: Exploring the impact of this pregnane triol on the expression of microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), which are critical regulators of gene expression.

Systems Biology Approaches to Understanding Pregnane Triol Networks

The biological action of a single molecule cannot be fully understood in isolation. A systems biology approach, which integrates multiple layers of biological information, is necessary to map the complex interaction networks in which this compound participates. frontiersin.org

Future research should embrace:

Multi-Omics Integration: Combining data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of steroid hormone action.

Computational Modeling: Using the integrated data to construct computational models that can simulate the dynamics of steroid networks and predict how perturbations, such as changes in this compound levels, affect the entire system.

By pursuing these future research directions, the scientific community can move from merely acknowledging the existence of this compound to understanding its purpose and potential as a biomarker or therapeutic target.

Q & A

Q. Optimizing isotopic labeling for tracer studies :

  • Use deuterated analogs (e.g., 20,21,21,21-d4-Pregnanetriol) synthesized via catalytic hydrogenation with deuterium gas and Pd/C. Confirm labeling efficiency (>98% D) via high-resolution MS (Q-TOF) and 2^2H-NMR .

Q. Handling carcinogenicity risks in animal studies :

  • Follow OSHA guidelines for Category 2 carcinogens: Use ventilated enclosures (Class II biosafety cabinets), wear nitrile gloves (tested for permeation resistance), and decontaminate spills with 10% sodium hypochlorite. Monitor airborne exposure via NIOSH Method 5506 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.